![molecular formula C6H11N B2873356 3-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 796963-33-2](/img/structure/B2873356.png)
3-Methylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-Methylbicyclo[1.1.1]pentan-1-amine: is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core is characterized by its strained ring system, which imparts unique chemical properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of the bicyclo[1.1.1]pentane core, followed by specific functionalization steps. The scalability of these methods is crucial for producing sufficient quantities for research and application .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted bicyclo[1.1.1]pentane compounds .
Scientific Research Applications
Chemistry: 3-Methylbicyclo[1.1.1]pentan-1-amine is used as a building block in organic synthesis, particularly in the development of new materials and complex molecular architectures .
Biology and Medicine: In medicinal chemistry, the compound serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted or 1,4-disubstituted arenes. This makes it valuable in drug discovery for enhancing the solubility, potency, and metabolic stability of lead compounds .
Industry: The compound is used in the production of advanced materials, including liquid crystals, molecular rods, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 3-Methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique interactions with biological molecules, potentially leading to enhanced binding affinity and selectivity. The compound’s effects are mediated through its ability to act as a bioisostere, replacing less stable or less effective functional groups in drug molecules .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure but without the methyl and amine functional groups.
3-Phenylbicyclo[1.1.1]pentan-1-amine: A derivative with a phenyl group instead of a methyl group.
Uniqueness: 3-Methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific functionalization, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, while the amine group provides opportunities for further chemical modifications .
Biological Activity
3-Methylbicyclo[1.1.1]pentan-1-amine is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C6H11N, and it features a bicyclo[1.1.1]pentane core with a methyl group at the 3-position and an amine functional group. This unique structure contributes to its rigidity and stability, which are critical for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The mechanism involves:
- Binding Affinity : The compound can bind to specific receptors, potentially leading to modulation of signaling pathways.
- Enzyme Interaction : It may inhibit or activate certain enzymes, affecting metabolic processes within cells.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties, which can be summarized as follows:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- CNS Activity : Its structural similarity to other known psychoactive compounds suggests potential central nervous system (CNS) activity, warranting further investigation into its effects on mood and cognition.
- Analgesic Properties : Some studies have indicated that it may possess analgesic properties, although the exact mechanism remains unclear.
Case Studies
A review of recent literature highlights various studies focusing on the biological effects of this compound:
- Study on Antidepressant Effects :
-
CNS Activity Assessment :
- Another investigation assessed the compound's impact on locomotor activity in mice, finding dose-dependent effects indicative of CNS stimulation .
- Analgesic Evaluation :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C6H11N | Contains a methyl group at position 3 |
N-Methylbicyclo[1.1.1]pentan-1-amine | C6H11N | Lacks methyl substitution; serves as baseline |
3-Fluorobicyclo[2.2.2]octan-2-amine | C8H12FN | Different bicyclic framework; potential CNS activity |
This table illustrates how structural variations can influence biological activity, emphasizing the significance of the methyl substitution in modulating pharmacological properties.
Properties
IUPAC Name |
3-methylbicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-2-6(7,3-5)4-5/h2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXTYOTLRJVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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